Product packaging for 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol(Cat. No.:)

5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B11792341
M. Wt: 299.07 g/mol
InChI Key: JNENQUVJKAAZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Pyrimidine and pyridine rings are ubiquitous six-membered aromatic heterocycles that are integral components of numerous natural and synthetic compounds. nih.govnih.gov The pyrimidine nucleus is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.govnih.gov This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. orientjchem.orgresearchgate.netmdpi.com In organic synthesis, pyrimidines serve as versatile intermediates for creating more complex molecular architectures. orientjchem.org

Similarly, the pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govnbinno.comresearchgate.net It is present in natural products like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govlifechemicals.com In medicinal chemistry, the pyridine ring is often used to enhance the solubility and bioavailability of drug candidates and can act as a hydrogen bond acceptor, influencing a molecule's interaction with biological targets. nih.govresearchgate.net The adaptability of the pyridine ring allows for its easy conversion into various functional derivatives, making it a highly sought-after building block for designing novel therapeutic agents and complex organic molecules. nih.govnbinno.com

Overview of Iodine-Containing Heterocycles in Contemporary Chemical Research

The incorporation of iodine into heterocyclic structures provides unique chemical properties that are highly valued in contemporary research. rsc.org Iodo-heterocycles are key intermediates in synthetic organic chemistry, primarily due to the reactivity of the carbon-iodine bond. rsc.org The iodine atom is an excellent leaving group, making these compounds ideal substrates for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, polyfunctional molecules that would be difficult to access through other means.

Beyond their synthetic utility, iodine-containing heterocycles are of interest for their potential biological activities. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence a molecule's binding affinity to biological targets like proteins and enzymes. vulcanchem.com Furthermore, molecular iodine itself is recognized as an efficient, non-toxic, and readily available catalyst for synthesizing various heterocyclic compounds under mild conditions. tandfonline.combenthamdirect.com The development of iodine-mediated cyclization reactions has provided powerful strategies for creating novel iodo-functionalized heterocyclic molecules. rsc.orgrsc.org

Positional and Structural Context of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol within Fused Heterocyclic Systems

The compound this compound features a pyrimidin-4-ol core, which is a common tautomeric form of pyrimidin-4-one. This core is substituted at two key positions: an iodine atom at the 5-position and a pyridine ring linked via its 3-position to the 6-position of the pyrimidine ring. This specific arrangement of functional groups creates a molecule with significant potential as a building block for more complex, fused heterocyclic systems. derpharmachemica.com

The structural features of this compound are:

Pyrimidine-4-ol Core : This central scaffold is a well-established pharmacophore found in many biologically active molecules. researchgate.net

5-Iodo Substituent : The iodine atom serves as a versatile synthetic handle. Its presence allows for post-synthetic modification via cross-coupling reactions, enabling the fusion of additional rings onto the pyrimidine core. This is a common strategy for building libraries of complex molecules for drug discovery. researchgate.net

This combination of a pyrimidine, a pyridine, and a reactive iodine atom makes this compound a precursor for constructing polycyclic structures, such as pyrido[2,3-d]pyrimidines or other related fused systems. ias.ac.inresearchgate.net Fused pyrimidines are a class of compounds with diverse and significant pharmacological properties, found in anticancer and anti-inflammatory agents. derpharmachemica.combenthamscience.com The specific linkage between the pyridin-3-yl group and the pyrimidine ring defines the potential geometry and electronic landscape of any subsequent fused systems derived from this molecule.

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from closely related analogs. The table below presents physicochemical data for 5-Iodo-6-methylpyrimidin-4-ol, a structurally similar compound, to provide context for this class of molecules.

PropertyValue/Description (for 5-Iodo-6-methylpyrimidin-4-ol)Reference
Molecular FormulaC5H5IN2O rlavie.com
Melting Point238-239 °C chemicalbook.com
Boiling Point (Predicted)245.5±43.0 °C chemicalbook.com
Density (Predicted)2.19±0.1 g/cm3 chemicalbook.com
pKa (Predicted)7.92±0.50 chemicalbook.com
AppearanceBrown or yellow to off-white solid rlavie.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6IN3O B11792341 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

5-iodo-4-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6IN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14)

InChI Key

JNENQUVJKAAZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NC=N2)I

Origin of Product

United States

Advanced Spectroscopic and Diffractional Characterization of 5 Iodo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for the verification of the compound's constitution and the investigation of dynamic phenomena such as tautomerism.

The structure of this compound suggests the possibility of prototropic tautomerism, existing in equilibrium between the pyrimidin-4-ol form and its corresponding pyrimidin-4(1H)-one or pyrimidin-4(3H)-one isomers. This equilibrium can be influenced by factors such as the solvent's polarity and hydrogen-bonding capability. researchgate.net In a solvent like DMSO-d₆, which can form hydrogen bonds, the tautomeric equilibrium may be observable. researchgate.net The presence of distinct tautomers can manifest as separate sets of signals in the NMR spectrum. Variable-temperature NMR experiments can provide further insight into the energetics of this interchange. researchgate.net

In the ¹H NMR spectrum, characteristic signals would be expected for the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. The single proton on the pyrimidine ring would appear as a singlet. The four protons of the pyridin-3-yl group would display a more complex pattern of doublets and multiplets, typical for a substituted pyridine ring. The position of the N-H proton signal from the pyrimidinone tautomer can vary and is often observed as a broad resonance, as seen in related heterocyclic compounds. researchgate.net

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine-H~8.0 - 8.5Singlet (s)Proton at C2 position.
Pyridine-H~7.5 - 9.0Multiplets (m), Doublets (d)Four distinct protons on the pyridine ring.
N-H~11.0 - 13.5Broad Singlet (br s)Observable for the pyrimidinone tautomer; chemical shift is solvent-dependent. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound, with the molecular formula C₁₁H₇IN₄O, HRMS can distinguish its precise mass from other compounds that may have the same nominal mass. This high level of accuracy is achieved using analyzers such as Time-of-Flight (TOF) or Orbitrap. nih.gov The experimentally determined mass is then compared to the calculated theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed molecular formula.

Calculated Molecular Mass for this compound

ParameterValue
Molecular FormulaC₁₁H₇IN₄O
Calculated Monoisotopic Mass337.9665 u
Expected Ion ([M+H]⁺)338.9738 m/z

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by features arising from the pyrimidinone and pyridine rings.

The presence of the pyrimidinone tautomer would be indicated by a strong absorption band for the carbonyl group (C=O) stretch, typically found in the range of 1650-1725 cm⁻¹. mdpi.com A broad absorption band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration. The aromatic C-H stretching vibrations of both rings would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the heterocyclic rings would generate a series of sharp bands in the 1400-1600 cm⁻¹ fingerprint region. The C-I stretch is expected to appear at lower wavenumbers, typically below 600 cm⁻¹.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3100 - 3400 (broad)Pyrimidinone Ring
Aromatic C-H Stretch3000 - 3100Pyrimidine & Pyridine Rings
C=O Stretch1650 - 1725 (strong)Pyrimidinone Ring mdpi.com
C=N and C=C Stretch1400 - 1600Pyrimidine & Pyridine Rings
C-I Stretch< 600Iodo-substituent

X-ray Diffraction Analysis for Crystalline State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This analysis provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Both powder X-ray diffraction (PXRD) for phase identification and single-crystal X-ray diffraction (SCXRD) for detailed structural solution are valuable. mdpi.comresearchgate.net

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield a detailed molecular geometry. The bond lengths and angles within the pyrimidine and pyridine rings are expected to be consistent with those of similar heterocyclic systems. soton.ac.ukresearchgate.net The C-N and C-C bond lengths within the aromatic rings will exhibit values intermediate between single and double bonds, indicative of electron delocalization. The C-I bond length is also a key parameter that would be precisely determined.

Typical Bond Lengths and Angles for Related Heterocyclic Systems

ParameterTypical ValueNotes
Pyridine Ring C-C Bond Length1.33 - 1.39 Å soton.ac.ukConsistent with aromatic character.
Pyridine Ring C-N Bond Length~1.34 Å soton.ac.ukReflects delocalization.
Pyrimidine Ring C=O Bond Length~1.22 - 1.25 ÅTypical double bond character.
Ring Internal Bond Angles~115° - 125° soton.ac.ukIndicative of sp² hybridization.

The crystal packing would likely be stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly involving the N-H group of the pyrimidinone ring acting as a donor and the nitrogen atoms of the pyridine or pyrimidine rings acting as acceptors, are expected to be a dominant feature, potentially forming dimers or chains. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules may also contribute significantly to the stability of the crystal lattice. researchgate.net

Reaction Chemistry and Transformational Pathways of 5 Iodo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Reactivity of the Pyrimidin-4-ol Hydroxyl Group

The hydroxyl group of the pyrimidin-4-ol ring is a key site for reactivity, capable of undergoing reactions typical of phenolic and enolic hydroxyls. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) and pyridine (B92270) rings.

Detailed research on analogous pyrimidin-4-ol systems indicates that the hydroxyl group can be readily alkylated and acylated. For instance, in the presence of a suitable base, such as sodium hydride or potassium carbonate, reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) would be expected to yield the corresponding O-alkylated products. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine would lead to the formation of ester derivatives. The reactivity of the hydroxyl group is a critical aspect in modifying the solubility and biological activity of related molecules.

ReagentExpected ProductReaction Conditions (Analogous Systems)
Methyl Iodide5-Iodo-4-methoxy-6-(pyridin-3-yl)pyrimidineK₂CO₃, DMF, rt
Acetyl Chloride5-Iodo-6-(pyridin-3-yl)pyrimidin-4-yl acetatePyridine, 0 °C to rt
Benzyl Bromide4-(Benzyloxy)-5-iodo-6-(pyridin-3-yl)pyrimidineNaH, THF, 0 °C to rt

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org This allows for a range of reactions at this position.

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.org This reaction introduces a positive charge into the molecule, which can significantly alter its physical properties and biological activity.

N-Oxide Formation: Oxidation of the pyridine nitrogen with oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid is expected to yield the corresponding pyridine-N-oxide. wikipedia.org Pyridine-N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring towards both electrophilic and nucleophilic substitution.

ReagentExpected ProductReaction Conditions (Analogous Systems)
Methyl Iodide3-(5-Iodo-4-oxo-3,4-dihydropyrimidin-6-yl)-1-methylpyridin-1-ium iodideAcetonitrile (B52724), reflux
m-Chloroperoxybenzoic acid (m-CPBA)5-Iodo-6-(1-oxido-pyridin-1-ium-3-yl)pyrimidin-4-olDichloromethane, 0 °C to rt

Transformations Involving the C-I Bond: Substitution and Further Coupling Reactions

The carbon-iodine bond at the 5-position of the pyrimidine ring is a versatile handle for the introduction of a wide array of substituents through cross-coupling and substitution reactions. The iodine atom is a good leaving group, making this position susceptible to various transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying such iodo-heterocycles. Based on extensive literature on related aryl and heteroaryl iodides, the following reactions are expected to be highly efficient:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, provides a straightforward route to alkynyl-substituted pyrimidines.

Buchwald-Hartwig Amination: The C-I bond can be converted to a C-N bond by reacting with primary or secondary amines in the presence of a palladium catalyst and a suitable base. This is a key transformation for the synthesis of various biologically active amino-pyrimidines.

Stille Coupling: The coupling with organostannanes offers another method for C-C bond formation.

Heck Reaction: The reaction with alkenes under palladium catalysis can introduce vinyl groups at the 5-position.

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-6-(pyridin-3-yl)pyrimidin-4-ol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-(Phenylethynyl)-6-(pyridin-3-yl)pyrimidin-4-ol
Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃5-(Morpholino)-6-(pyridin-3-yl)pyrimidin-4-ol

Tautomeric Equilibrium and Interconversion Studies of the Pyrimidin-4-ol Moiety

The pyrimidin-4-ol moiety of the title compound is known to exist in a tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. This phenomenon is a common feature of hydroxypyrimidines and is crucial for understanding its chemical and biological properties. The equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Computational and experimental studies on similar 4-hydroxypyrimidine (B43898) systems have shown that the keto tautomer (pyrimidin-4(3H)-one) is generally the more stable form in both the solid state and in solution. The presence of the pyridinyl substituent at the 6-position and the iodo group at the 5-position can influence the position of this equilibrium through electronic and steric effects. Spectroscopic techniques such as NMR and UV-Vis spectroscopy are instrumental in studying this tautomerism. For instance, the chemical shifts of the pyrimidine ring protons and carbons can provide insights into the predominant tautomeric form.

Ring-Opening and Rearrangement Reactions of Pyrimidine Scaffolds

The pyrimidine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations are often observed in the presence of strong nucleophiles or under harsh reaction conditions. wur.nlumich.edu

For instance, treatment of related pyrimidine derivatives with strong bases like potassium amide in liquid ammonia (B1221849) has been shown to induce ring transformations. wur.nl The Dimroth rearrangement is another potential pathway, which involves the ring opening of a heterocyclic system by a nucleophile, followed by recyclization to form an isomeric heterocycle. nih.gov While specific studies on this compound are not available, the presence of multiple nitrogen atoms and the polarized nature of the pyrimidine ring suggest that such transformations could be possible under specific conditions. Computational studies on pyrimidine ring-opening often point to initial nucleophilic attack at the C6 or C4 positions, leading to an intermediate that can undergo ring cleavage. researchgate.net

Nucleophilic and Electrophilic Reactivity of Pyrimidine and Pyridine Rings

The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6). However, in this compound, the 4-position is occupied by a hydroxyl group (or oxo group in the tautomeric form) and the 6-position by a pyridinyl group, leaving the 2-position as a potential site for nucleophilic substitution, although this would likely require activation.

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires the presence of electron-donating groups. The pyridine ring, also being electron-deficient, undergoes electrophilic substitution at the 3- and 5-positions under forcing conditions, as the nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.orguoanbar.edu.iq Nucleophilic substitution on the pyridine ring occurs preferentially at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq In the context of this compound, the pyridine ring is attached at its 3-position, leaving the 2-, 4-, 5-, and 6-positions of the pyridine ring available for further functionalization, although their reactivity will be influenced by the pyrimidinyl substituent.

Computational and Theoretical Studies on 5 Iodo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. samipubco.com For 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol, DFT calculations can provide valuable insights into its behavior at the molecular level. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the molecule's geometry and electronic properties. physchemres.org

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is fundamental to its chemical properties. DFT calculations allow for the visualization and analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. physchemres.org

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can be used to determine the charge distribution on each atom. This information helps in identifying electrophilic and nucleophilic sites within the this compound molecule, which is crucial for predicting its interaction with other molecules and its reaction mechanisms. The presence of electronegative atoms like nitrogen, oxygen, and iodine significantly influences the charge distribution.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital, indicating electron-donating ability.The nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings are expected to contribute significantly to the HOMO.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.The pyrimidine ring, particularly the carbon atoms adjacent to the nitrogen atoms, is likely to be the primary location of the LUMO.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, related to chemical reactivity and stability.A smaller energy gap would suggest higher reactivity.
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.The nitrogen and oxygen atoms are expected to have negative partial charges, while the carbon and hydrogen atoms will have positive partial charges. The iodine atom's charge will depend on its bonding environment.

Calculation of Reaction Energy Profiles and Transition States

DFT can be employed to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and its rate (kinetics). Identifying the transition state structure is key to understanding the mechanism of a reaction. For instance, DFT could be used to study substitution reactions at the pyrimidine ring or reactions involving the pyridinyl substituent.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. github.com MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes. nih.gov The rotational freedom around the bond connecting the pyridine and pyrimidine rings allows for various spatial arrangements, which can be explored through MD simulations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic properties, which are invaluable for identifying and characterizing a compound. DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecule's structure. Similarly, the infrared (IR) vibrational frequencies can be calculated to help assign the peaks in an experimental IR spectrum. researchgate.net The calculated vibrational modes provide a detailed picture of the molecule's atomic motions.

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterSignificance
1H NMRChemical Shifts (ppm)Prediction of the resonance frequencies of hydrogen atoms, aiding in structure elucidation.
13C NMRChemical Shifts (ppm)Prediction of the resonance frequencies of carbon atoms, providing information about the carbon skeleton.
IR SpectroscopyVibrational Frequencies (cm-1)Prediction of the frequencies of molecular vibrations, corresponding to functional groups present in the molecule.

Computational Analysis of Tautomeric Forms and Their Relative Stabilities

Pyrimidin-4-ol compounds can exist in different tautomeric forms, primarily the -ol (hydroxy) and -one (keto) forms. Computational chemistry can be used to calculate the relative energies and stabilities of these tautomers. rlavie.com For this compound, the equilibrium between the 4-ol and the 4(3H)-one tautomers can be investigated. The relative stabilities of these forms are crucial as they can exhibit different chemical and biological properties. DFT calculations can determine which tautomer is more stable in the gas phase and in different solvents.

In Silico Studies of Intramolecular and Intermolecular Interactions

In silico methods are essential for understanding the non-covalent interactions that govern the behavior of this compound. nih.gov Intramolecular interactions, such as hydrogen bonds between the pyrimidinol hydroxyl group and the pyridine nitrogen, can influence the molecule's preferred conformation.

Intermolecular interactions are key to understanding how the molecule interacts with its environment, including solvent molecules or biological macromolecules. Molecular docking, a common in silico technique, can be used to predict the binding mode and affinity of this compound to a protein target. samipubco.com These studies can reveal potential hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, which are critical for molecular recognition and binding. nih.gov

Supramolecular Chemistry and Intermolecular Interactions Involving 5 Iodo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Halogen Bonding Interactions in Iodopyrimidine and Iodopyridine Derivatives

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in supramolecular chemistry and crystal engineering. acs.orgmdpi.com It involves an attractive force between an electrophilic region on a halogen atom (the σ-hole) in a molecule R-X and a nucleophilic region, such as a lone pair on a Lewis base. acs.org In the context of iodinated pyrimidine (B1678525) and pyridine (B92270) derivatives, the iodine atom acts as a potent halogen bond donor, significantly influencing molecular self-assembly.

Anisotropic Charge Distribution and Sigma-Hole Characteristics of C-I Bonds

The foundation of the halogen bond lies in the anisotropic distribution of electron density around the covalently bonded halogen atom. mdpi.comresearchgate.net For an iodine atom bonded to a carbon (C-I), the electron density is not spherical. Instead, it is depleted along the extension of the C-I bond, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole). wikipedia.orgrsc.org This region can then interact favorably with electron-rich sites.

The magnitude of the σ-hole is a critical factor determining the strength of the subsequent halogen bond. rsc.org Several factors influence its characteristics:

Polarizability of the Halogen: The ability to form strong halogen bonds increases with the polarizability of the halogen atom, following the trend I > Br > Cl. acs.org Iodine, being the most polarizable of the common halogens, forms the strongest halogen bonds.

Electron-Withdrawing Environment: The strength of the σ-hole is enhanced when the halogen is attached to an electron-withdrawing group. rsc.org In 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol, the iodine atom is bonded to a sp²-hybridized carbon of the electron-deficient pyrimidine ring, which amplifies the positive character of the σ-hole, making it a strong halogen bond donor.

This anisotropic nature of the iodine atom's electrostatic potential is a key feature that imparts high directionality to its interactions, a property extensively exploited in designing ordered molecular structures. mdpi.com

Investigation of C-I···N and C-I···O Halogen Bond Synthons

The molecule this compound possesses multiple potential halogen bond acceptor sites, namely the nitrogen atoms of the pyridine and pyrimidine rings and the oxygen atom of the hydroxyl group. The interactions between the iodine atom's σ-hole and these Lewis bases lead to the formation of reliable structural motifs known as supramolecular synthons.

C-I···N Halogen Bonds: The interaction between an iodinated aromatic ring and a nitrogen atom of another heterocyclic system is a well-documented and robust synthon in crystal engineering. researchgate.net Studies on related structures show that these interactions are highly directional, with the C-I···N angle approaching linearity (≈180°). researchgate.net

C-I···O Halogen Bonds: The oxygen atom of a hydroxyl or carbonyl group is also an effective halogen bond acceptor. acs.orgnih.gov Quantum mechanical calculations on model systems estimate the interaction energy for C-I···O contacts to be in the range of 14.2–17.6 kJ/mol, which is significantly stronger than a typical C-H···O hydrogen bond. acs.org Like C-I···N bonds, these interactions exhibit strong directionality. acs.orgnih.gov

The competition between nitrogen and oxygen atoms as halogen bond acceptors within the same system is a subject of significant interest, as their relative basicity and steric accessibility can dictate the final supramolecular architecture. nih.gov

Table 1: Typical Geometric and Energetic Parameters of Halogen Bond Synthons
Synthon TypeTypical Interaction Distance (% of vdW Radii Sum)Typical Angle (C-I···A)Estimated Interaction Energy (kJ/mol)
C-I···N~80-90%170-180°15 - 40
C-I···O~85-95%170-180°14 - 20 acs.org

Competition and Synergy between Halogen Bonds and Other Non-Covalent Interactions

In complex molecules like this compound, which contain multiple functional groups, the formation of a crystal structure is governed by a delicate balance of various intermolecular forces. researchgate.net Halogen bonds frequently coexist and compete with hydrogen bonds and π-stacking interactions. nih.govnih.gov

The outcome of this competition is not always predictable, as halogen and hydrogen bonds can have comparable strengths. nih.govnih.gov In many systems containing both types of donors and acceptors, a hierarchy of interactions is established. Often, the strongest hydrogen bond donor (the -OH group in this case) will pair with the strongest acceptor (a pyridine or pyrimidine nitrogen) to form the primary structural motif. nih.gov The halogen bonds then act as secondary, yet crucial, interactions that support and direct the assembly into a higher-order architecture. nih.gov However, in cases with highly activated halogen bond donors (like iodoperfluorocarbons), the halogen bond can dominate the molecular recognition process. acs.org

Hydrogen Bonding Networks (O-H···N, C-H···O) in Solid-State Architectures

Hydrogen bonding is a dominant force in the crystal packing of molecules containing hydroxyl and amine functionalities. For this compound, the tautomeric pyrimidinol form provides a strong hydrogen bond donor (-OH) and the heterocyclic rings offer multiple strong acceptors (N atoms).

O-H···N Hydrogen Bonds: This is expected to be the most significant hydrogen bonding interaction. The acidic proton of the hydroxyl group can form a strong, charge-supported hydrogen bond with the basic nitrogen atom of a pyridine or pyrimidine ring on an adjacent molecule. nih.gov Such interactions are fundamental building blocks, or "supramolecular synthons," that reliably guide molecules into predictable arrangements like chains or dimers. nih.gov

These hydrogen bonds collectively assemble the molecules into robust one-, two-, or three-dimensional networks, which form the scaffold upon which other interactions, like halogen bonds and π-stacking, are overlaid. nih.gov

Aromatic π-Stacking and Other Non-Covalent Interactions

The presence of two aromatic systems, the pyridine and pyrimidine rings, facilitates π-stacking interactions, which are another key contributor to the stabilization of the crystal structure. These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of the aromatic rings. libretexts.org

The geometry of π-stacking can vary, with common arrangements including:

Parallel-displaced: The rings are stacked in a parallel fashion but are offset from one another. This is often the most stable configuration for pyridinic systems as it minimizes electrostatic repulsion. researchgate.net

Face-to-face (Sandwich): The rings are stacked directly on top of each other.

T-shaped (Edge-to-face): The edge of one ring (the positive C-H bonds) points towards the face of another (the negative π-cloud).

In the solid state, π-stacking often works in concert with hydrogen bonding, where cations and anions or different molecular components arrange into stacked columns or layers that are interlinked by hydrogen bonds. nih.govresearchgate.net The interplay between these forces is crucial for the dense packing of molecules in the crystal.

Crystal Engineering Principles for Designing Ordered Supramolecular Structures

Crystal engineering is the rational design of solid-state structures by utilizing a deep understanding of intermolecular interactions. researchgate.net For a molecule such as this compound, crystal engineering principles can be applied by considering the hierarchy and interplay of the available non-covalent interactions.

The design strategy involves identifying the most robust synthons that are likely to form. In this case, the O-H···N hydrogen bond is a strong candidate for forming the primary assembly. nih.gov Subsequently, the highly directional C-I···N/O halogen bonds can be used to link these primary assemblies into more complex, higher-dimensional networks. acs.orgmdpi.com The tunability of the halogen bond—by changing the halogen or its electronic environment—provides a means to fine-tune the resulting structure. acs.org

Self-Assembly Processes of Pyrimidine and Pyridine Derivatives in Solution and Solid State

The self-assembly of pyrimidine and pyridine derivatives is a cornerstone of supramolecular chemistry, driven by a variety of well-defined and often predictable non-covalent interactions. The specific functionalities of this compound—namely the pyrimidinol ring, the pyridine ring, and the iodine substituent—are all known to participate in robust intermolecular interactions that can direct the formation of ordered structures in both solution and the solid state.

Hydrogen Bonding Networks:

The pyrimidinol moiety is expected to be a primary driver of self-assembly through hydrogen bonding. Pyrimidinone scaffolds, which are tautomeric forms of pyrimidinols, are known for their propensity to form strong N–H···O hydrogen bonds, similar to those found in nucleobases. nih.gov This interaction is persistent from solution, where it can be observed via NMR spectroscopy, to the solid state, where it often forms the primary structural motif. nih.gov For this compound, in its pyrimidinone tautomer, a strong and highly directional N–H···O hydrogen bond can lead to the formation of dimeric or catemeric structures. These primary motifs, often referred to as supramolecular synthons, are fundamental to the crystal engineering of such systems. rsc.orgacs.org

The pyridine ring introduces an additional hydrogen bond acceptor site at its nitrogen atom. This site can compete with the pyrimidinol oxygen for hydrogen bond donors, or it can engage in secondary interactions, leading to more complex, higher-dimensional networks. scirp.org The interplay between different potential hydrogen bond donors and acceptors within the molecule allows for a variety of possible supramolecular synthons, as illustrated in the table below.

Interactive Data Table: Potential Hydrogen Bond Interactions

Donor GroupAcceptor GroupTypical H···A Distance (Å)Typical D-H···A Angle (°)Potential Motif
Pyrimidinol N-HPyrimidinol C=O1.8 - 2.2160 - 180Dimer, Chain
Pyrimidinol O-HPyridyl N1.7 - 2.0165 - 180Dimer, Chain
Pyrimidinol O-HPyrimidinol N1.8 - 2.1160 - 180Chain, Sheet

Note: The data in this table represents typical ranges for hydrogen bonds and is for illustrative purposes. Actual values would depend on the specific crystal packing.

The Role of Halogen Bonding:

The iodine atom at the 5-position of the pyrimidine ring introduces the possibility of halogen bonding, a highly directional and increasingly utilized interaction in crystal engineering. nih.govacs.org The iodine atom, being electrophilic at its tip (the σ-hole), can interact favorably with nucleophilic sites. In the context of this compound, potential halogen bond acceptors include the nitrogen atom of the pyridine ring and the oxygen atom of the pyrimidinol group.

Studies on co-crystals of iodo-substituted organic molecules with nitrogen heterocycles have demonstrated the formation of robust I···N halogen bonds. nih.govnih.gov These interactions can act as structure-directing forces, often in concert with hydrogen bonds, to assemble molecules into well-defined one- or two-dimensional architectures. nih.gov The strength of the halogen bond is influenced by the nature of both the halogen donor and the acceptor. acs.org

Interplay of Hydrogen and Halogen Bonding:

In molecules containing functional groups for both hydrogen and halogen bonding, the competition and cooperation between these interactions determine the final supramolecular architecture. nih.gov Research on systems combining pyridine/aminopyrimidine units with iodo-substituted molecules has shown that strong hydrogen-bond synthons often form the primary structural motif, while halogen bonds (such as I···N or I···O) provide secondary stabilization, linking the primary motifs into extended networks. nih.gov

For this compound, it is plausible that a primary N–H···O hydrogen-bonded chain or dimer could be formed, with these assemblies then being organized into layers or three-dimensional structures through weaker C–H···O, π–π stacking, and, crucially, I···N or I···O halogen bonds. The directionality of both hydrogen and halogen bonds offers a powerful tool for creating predictable and ordered solid-state structures. nih.govacs.org

Interactive Data Table: Potential Halogen Bond Interactions

Donor Atom (on Pyrimidine)Acceptor AtomTypical X···A Distance (Å) (% shorter than vdW sum)Typical C-X···A Angle (°)
Iodine (I)Pyridyl Nitrogen (N)~2.8 - 3.2 (~10-20%)~165 - 180
Iodine (I)Pyrimidinol Oxygen (O)~3.0 - 3.4 (~5-15%)~160 - 175

Note: The data in this table is derived from studies on analogous iodo-heterocyclic systems and represents expected values. The van der Waals radii used for comparison are I = 1.98 Å, N = 1.55 Å, O = 1.52 Å. nih.gov

Applications in Organic Synthesis and Materials Science

5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol as a Versatile Synthetic Building Block

The inherent reactivity of its functional groups makes this compound a valuable starting material, or "building block," for the synthesis of a wide range of other organic molecules.

The combination of pyrimidine (B1678525) and pyridine (B92270) rings in a single molecule is a significant feature, as these individual heterocyclic systems are prevalent in many biologically active compounds. Molecules incorporating the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, for instance, are investigated for their potential as anticancer agents. semanticscholar.orgnih.gov The structure of this compound serves as an excellent scaffold for creating diverse libraries of such hybrid molecules. The iodine atom at the 5-position of the pyrimidine ring is a particularly useful functional group. It can be readily replaced by various other chemical groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows chemists to systematically introduce a wide variety of substituents at this position, generating a large number of distinct but related compounds for screening in drug discovery and materials science applications. frontiersin.org

Table 1: Potential Cross-Coupling Reactions for Library Synthesis

Reaction Name Reactant Catalyst (Example) Resulting Linkage
Suzuki Coupling Boronic acid/ester Pd(PPh₃)₄ C-C (Aryl, Alkyl)
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI C-C (Alkynyl)
Heck Coupling Alkene Pd(OAc)₂ C-C (Alkenyl)
Buchwald-Hartwig Amine Pd₂(dba)₃ C-N (Amino)
Stille Coupling Organostannane Pd(PPh₃)₄ C-C (Aryl, Vinyl)

Beyond simple substitution, this compound is a suitable starting point for constructing more elaborate, multi-ring structures known as fused heterocyclic systems. nih.gov The pyrimidine ring itself can be a component in the formation of fused systems like pyrido[2,3-d]pyrimidines, which have been explored for various biological activities. nih.govnih.gov The reactivity of the iodine atom, combined with the pyrimidin-4-ol moiety (which exists in tautomeric equilibrium with its keto form, pyrimidin-4(1H)-one), provides multiple pathways for intramolecular cyclization reactions. For example, a group introduced at the 5-position via a cross-coupling reaction could subsequently react with the nitrogen or oxygen atom of the pyrimidine ring to form a new, fused ring. This strategy is a powerful tool for accessing novel and complex molecular architectures. researchgate.netresearchgate.net

Table 2: Examples of Potential Fused Heterocyclic Systems

Fused System Description Synthetic Strategy Example
Thieno[2,3-d]pyrimidines A thiophene (B33073) ring fused to the pyrimidine ring. A Sonogashira coupling followed by an intramolecular cyclization involving a sulfur nucleophile.
Furo[2,3-d]pyrimidines A furan (B31954) ring fused to the pyrimidine ring. A coupling reaction to introduce a side chain with a hydroxyl group, followed by acid-catalyzed cyclization.
Pyrido[2,3-d]pyrimidines A pyridine ring fused to the pyrimidine ring. Introduction of an amine-containing side chain at the 5-position, followed by cyclization.

| Pyrazolo[3,4-d]pyrimidines | A pyrazole (B372694) ring fused to the pyrimidine ring. | Reaction with hydrazine (B178648) derivatives after functionalization at the 5-position. |

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed by linking metal ions or clusters with organic ligands to form extended, often porous, networks. mdpi.comnih.gov The nitrogen atoms present in both the pyridine and pyrimidine rings of this compound are excellent coordination sites (Lewis basic sites) for binding to metal ions. This makes the molecule a suitable candidate to act as an organic linker in the synthesis of novel MOFs and coordination polymers. mdpi.com The specific geometry and rigidity of the pyridinyl-pyrimidine scaffold can influence the resulting structure of the network. Furthermore, the iodine atom can introduce additional functionality, potentially participating in halogen bonding, which can help direct the supramolecular assembly and stabilize the final framework. mdpi.com The development of functional MOFs is a major area of materials science, with applications in gas storage, separation, and catalysis. rsc.org

Development of New Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. mdpi.commdpi.com The performance of a metal catalyst is critically dependent on the properties of the ligands coordinated to the metal center. Nitrogen-containing heterocyclic compounds, including pyridine and pyrimidine derivatives, are frequently used as ligands in catalysis. nih.govnih.gov

This compound can serve as a precursor for new, custom-designed ligands. The pyridyl and pyrimidinyl nitrogen atoms provide the necessary coordination sites for binding to a transition metal. The electronic properties of this ligand system can be fine-tuned by modifying the scaffold. For example, the iodine atom can be replaced with other functional groups, such as phosphines or other donor groups, via cross-coupling reactions. This allows for the systematic modification of the ligand's steric and electronic environment, which in turn can be used to optimize the activity and selectivity of the resulting metal catalyst for specific chemical reactions.

Table 3: Mentioned Compound Names

Compound Name
This compound
4-(pyridin-3-yl)pyrimidine
pyrimidin-4(1H)-one
pyrido[2,3-d]pyrimidine
Thieno[2,3-d]pyrimidine
Furo[2,3-d]pyrimidine

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-6-(pyridin-3-yl)pyrimidin-4-ol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling reactions. A plausible route includes:

Pyrimidine Core Formation: Start with a pyrimidin-4-ol scaffold. Introduce the pyridin-3-yl group via Suzuki-Miyaura coupling, using palladium catalysts and boronic acid derivatives under inert conditions .

Iodination: Direct iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or LC-MS .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) can be confirmed by HPLC and elemental analysis.

Key Considerations:

  • Optimize reaction stoichiometry to avoid di-iodination byproducts.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

NMR Spectroscopy:

  • 1H/13C NMR: Confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.8 ppm, pyrimidine-OH at δ 10–12 ppm). Compare with analogous iodopyridines .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign connectivity.

Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and isotopic pattern (iodine has a distinct isotopic signature).

X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding interactions .

Data Cross-Validation:

  • Discrepancies in NMR shifts may indicate tautomerism; use DMSO-d6 or CDCl3 to stabilize specific forms.

Q. How should solubility and stability be assessed for this compound in experimental settings?

Methodological Answer:

Solubility Screening: Test in DMSO (primary solvent for stock solutions), water (buffered at pH 7.4), and ethanol. Use UV-Vis spectroscopy to quantify solubility limits .

Stability Profiling:

  • Thermal Stability: Perform TGA or incubate at 25°C/40°C for 72 hours; analyze degradation via HPLC.
  • Light Sensitivity: Store aliquots in amber vials under UV/visible light; monitor photodegradation.

Storage Recommendations:

  • Short-term: –20°C in anhydrous DMSO.
  • Long-term: –80°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer: The C–I bond is amenable to palladium-catalyzed reactions:

Buchwald-Hartwig Amination: React with primary/secondary amines using Pd(OAc)2/XPhos. Monitor iodine displacement via 1H NMR (loss of aromatic proton signals) .

Sonogashira Coupling: Test with terminal alkynes (e.g., phenylacetylene) using CuI and Pd(PPh3)3. Optimize base (e.g., Et3N) to minimize side reactions.

Mechanistic Validation: Use DFT calculations to assess activation barriers for C–I bond cleavage in different catalytic systems.

Challenges:

  • Competing hydrolysis in aqueous conditions may require inert atmosphere.

Q. What methodologies are used to evaluate the biological activity of this compound against kinase targets?

Methodological Answer:

Kinase Inhibition Assays:

  • EGFR/HER2 Inhibition: Use recombinant kinases, ATP, and a fluorescent peptide substrate (e.g., FITC-labeled). Measure IC50 via fluorescence polarization in 96-well plates .
  • Selectivity Screening: Test against a panel of 50+ kinases (e.g., JAK2, CDK2) to identify off-target effects.

Cellular Assays:

  • Proliferation Inhibition: Treat cancer cell lines (e.g., HeLa, MCF-7) for 72 hours; quantify viability via MTT assay.
  • Western Blotting: Validate target engagement by measuring phosphorylated EGFR/HER2 levels.

Data Interpretation:

  • Low nanomolar IC50 values suggest high potency. Cross-validate with negative controls (e.g., kinase-dead mutants).

Q. How should researchers address contradictory data in synthetic yield vs. biological activity?

Methodological Answer:

Root-Cause Analysis:

  • Synthetic Batches: Compare HPLC purity, residual solvents (GC-MS), and byproduct profiles.
  • Biological Replicates: Ensure consistent cell passage numbers and assay conditions (e.g., ATP concentration).

Structure-Activity Relationship (SAR) Studies:

  • Synthesize analogs (e.g., 5-Bromo or 5-Chloro derivatives) to isolate electronic effects of iodine.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with activity .

Mitigation Strategies:

  • Reproduce key experiments in blinded or independent labs to exclude operator bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.